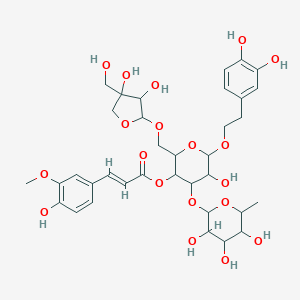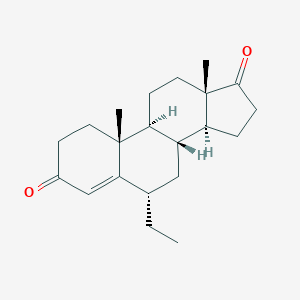![molecular formula C19H12ClN5OS2 B234088 3-chloro-N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-1-benzothiophene-2-carboxamide](/img/structure/B234088.png)
3-chloro-N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound is widely used in the field of medicinal chemistry due to its potential therapeutic properties. The synthesis method of this compound is complex, and it requires expertise in organic chemistry.
作用機序
The mechanism of action of 3-chloro-N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-1-benzothiophene-2-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body. This inhibition leads to the suppression of various cellular processes, including inflammation and cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-1-benzothiophene-2-carboxamide are complex and depend on the specific application. In cancer research, this compound has been found to inhibit tumor growth and induce apoptosis (cell death) in cancer cells. In neurodegenerative disorders, it has been found to protect neurons from oxidative stress and inflammation. In viral infections, it has been found to inhibit viral replication.
実験室実験の利点と制限
The advantages of using 3-chloro-N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-1-benzothiophene-2-carboxamide in lab experiments include its potential therapeutic properties and its ability to inhibit various cellular processes. However, the limitations of using this compound include its complex synthesis method, which requires expertise in organic chemistry, and its unknown mechanism of action.
将来の方向性
There are several future directions for the research of 3-chloro-N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-1-benzothiophene-2-carboxamide. One direction is to further study its potential therapeutic properties in various diseases, including cancer, neurodegenerative disorders, and viral infections. Another direction is to investigate its mechanism of action and identify the specific enzymes and proteins it targets. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
In conclusion, 3-chloro-N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-1-benzothiophene-2-carboxamide is a complex chemical compound that has shown potential therapeutic properties in various scientific research studies. Its synthesis method is complex, and it requires expertise in organic chemistry. Future research could focus on further studying its potential therapeutic properties, investigating its mechanism of action, and developing more efficient synthesis methods.
合成法
The synthesis method of 3-chloro-N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-1-benzothiophene-2-carboxamide involves several steps. The first step is the preparation of 2-amino-5-(1,3,4-thiadiazol-2-yl)phenol, which is then reacted with 2-chloro-1-benzothiophene-3-carboxylic acid to form 3-chloro-N-(2-hydroxy-5-(1,3,4-thiadiazol-2-yl)phenyl)-1-benzothiophene-2-carboxamide. This intermediate is then reacted with 2-methyl-5-nitro-1,2,4-triazole to form the final product.
科学的研究の応用
3-chloro-N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-1-benzothiophene-2-carboxamide has shown potential therapeutic properties in various scientific research studies. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
製品名 |
3-chloro-N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-1-benzothiophene-2-carboxamide |
|---|---|
分子式 |
C19H12ClN5OS2 |
分子量 |
425.9 g/mol |
IUPAC名 |
3-chloro-N-[2-methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H12ClN5OS2/c1-10-6-7-11(18-24-25-9-21-23-19(25)28-18)8-13(10)22-17(26)16-15(20)12-4-2-3-5-14(12)27-16/h2-9H,1H3,(H,22,26) |
InChIキー |
ZEUWQMDNCVMSOU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NN3C=NN=C3S2)NC(=O)C4=C(C5=CC=CC=C5S4)Cl |
正規SMILES |
CC1=C(C=C(C=C1)C2=NN3C=NN=C3S2)NC(=O)C4=C(C5=CC=CC=C5S4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide](/img/structure/B234009.png)


![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide](/img/structure/B234023.png)


![(4R,8R,18R,22R,26R)-12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B234056.png)

![2-(phenylsulfanyl)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B234071.png)
![2-(2-fluorophenoxy)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B234073.png)
![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B234079.png)

![1,7,9,17,19,27,31,37,39,41,45,47,49,55,59-pentadecahydroxy-5-[(1E,3E)-8-(5-hydroxy-2-methylsulfanyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-8-methoxy-5-methylocta-1,3-dienyl]-14,44,48,50,54,56,58-heptamethyl-4,61-dioxabicyclo[55.3.1]henhexaconta-21,23,25,33,35,50,52-heptaene-3,29-dione](/img/structure/B234097.png)
